An In-depth Technical Guide to 2,2-Diphenylacetamide: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2,2-Diphenylacetamide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylacetamide is a primary amide characterized by a central acetamide core with two phenyl substituents attached to the alpha-carbon. This unique structural arrangement imparts a combination of rigidity and lipophilicity, making it a valuable scaffold in medicinal chemistry and organic synthesis. Its derivatives have shown a range of biological activities, and the core structure serves as a crucial intermediate in the synthesis of several pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of 2,2-diphenylacetamide, with a focus on insights relevant to researchers and professionals in drug development.
Chemical Structure and Properties
The structural and physicochemical properties of 2,2-diphenylacetamide are fundamental to its chemical behavior and applications.
Structure and Identification
The molecule consists of an acetamide group (-C(=O)NH₂) where the alpha-carbon is also bonded to two phenyl rings.[1] This diphenylmethyl group sterically influences the reactivity of the adjacent carbonyl and amide functionalities.
Table 1: Chemical Identifiers and Properties of 2,2-Diphenylacetamide
| Property | Value | Source |
| IUPAC Name | 2,2-diphenylacetamide | [1] |
| Synonyms | Diphenylacetic acid amide, α,α-Diphenylacetamide | [1] |
| CAS Number | 4695-13-0 | [1] |
| Molecular Formula | C₁₄H₁₃NO | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| Melting Point | 164-167 °C | |
| Boiling Point | 304 °C | |
| Appearance | White to off-white solid | |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
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C9 -- C10;
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C8 -- H6;
C9 -- H7;
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Caption: Synthetic workflow for 2,2-Diphenylacetamide.
Step 1: Synthesis of 2,2-Diphenylacetyl Chloride
Causality: The direct amidation of a carboxylic acid requires harsh conditions (high temperature) to overcome the unfavorable thermodynamics of forming a stable ammonium carboxylate salt.[2] Converting the carboxylic acid to an acyl chloride activates the carbonyl group for nucleophilic attack by an amine under milder conditions. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[1][2]
Protocol:
-
To a stirred solution of 2,2-diphenylacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.[1] A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by the cessation of gas evolution.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2,2-diphenylacetyl chloride, which can be used in the next step without further purification.[1]
Step 2: Synthesis of 2,2-Diphenylacetamide
Causality: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic ammonia. A base is typically added to neutralize the HCl byproduct, which would otherwise protonate the ammonia, rendering it non-nucleophilic.[3]
Protocol:
-
Dissolve the crude 2,2-diphenylacetyl chloride (1.0 eq) in an anhydrous aprotic solvent like DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane) dropwise. Alternatively, an aqueous solution of ammonium hydroxide can be used, though this may lead to some hydrolysis of the acyl chloride.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2,2-diphenylacetamide.
Reactivity
The reactivity of 2,2-diphenylacetamide is governed by the amide functional group and the two phenyl rings.
-
Amide Group: The amide functionality is relatively stable and less reactive than other carboxylic acid derivatives due to resonance stabilization.[4] The nitrogen lone pair is delocalized into the carbonyl group, reducing the electrophilicity of the carbonyl carbon.[4]
-
Hydrolysis: The amide can be hydrolyzed to 2,2-diphenylacetic acid under acidic or basic conditions with heating.
-
Reduction: The amide can be reduced to the corresponding amine, 2,2-diphenylethanamine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5]
-
Dehydration: Primary amides can be dehydrated to nitriles using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₄O₁₀).[6]
-
Phenyl Rings: The two phenyl rings can undergo electrophilic aromatic substitution reactions. The diphenylmethyl group is generally considered to be weakly activating and ortho-, para-directing. However, the steric hindrance from the two bulky phenyl groups can influence the regioselectivity of these reactions.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of 2,2-diphenylacetamide.
Table 3: Predicted Spectroscopic Data for 2,2-Diphenylacetamide
Technique Feature Predicted Chemical Shift / Wavenumber / m/z ¹H NMR -NH₂ (protons) ~5.5-6.5 ppm (broad singlet) -CH (proton) ~5.0 ppm (singlet) Aromatic protons ~7.2-7.4 ppm (multiplet) ¹³C NMR Carbonyl carbon ~175 ppm Aromatic carbons ~127-140 ppm α-carbon ~58 ppm FTIR (cm⁻¹) N-H stretch ~3400 and ~3200 (two bands) C=O stretch ~1660 Aromatic C-H stretch ~3100-3000 Aromatic C=C stretch ~1600, ~1495, ~1450 Mass Spec (m/z) [M]⁺ 211 [M-CONH₂]⁺ 167 (base peak)
Applications in Drug Development
2,2-Diphenylacetamide serves as a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its rigid diphenylmethyl moiety is a common pharmacophore in various drug classes.
Intermediate in the Synthesis of Darifenacin
Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[7][8] The synthesis of darifenacin involves the use of a chiral derivative of 2,2-diphenylacetamide, specifically (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide.[9]
Caption: Role of a 2,2-diphenylacetamide derivative in Darifenacin synthesis.
The synthesis involves the N-alkylation of the pyrrolidine ring of the diphenylacetamide derivative with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of a base like potassium carbonate.[8][9]
Precursor for Loperamide Analogs
Loperamide is a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea. While loperamide itself is a butanamide derivative, the structurally related 2,2-diphenylacetamide scaffold is utilized in the synthesis of loperamide analogs being investigated for various therapeutic applications.[10][11] For instance, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide is a close analog whose synthesis starts from a diphenylacetyl precursor.[10]
Safety and Handling
2,2-Diphenylacetamide is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
2,2-Diphenylacetamide is a chemically significant molecule with a rich profile of properties and applications. Its synthesis is straightforward, and its structure provides a versatile platform for the development of new chemical entities. For researchers in organic synthesis and drug development, a thorough understanding of its chemical properties, structure, and reactivity is crucial for leveraging its potential as a key building block in the creation of novel therapeutics. The information presented in this guide serves as a comprehensive resource to support these endeavors.
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